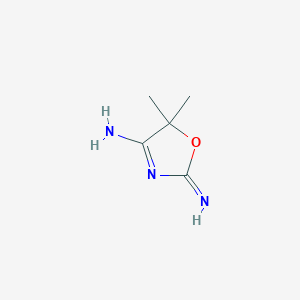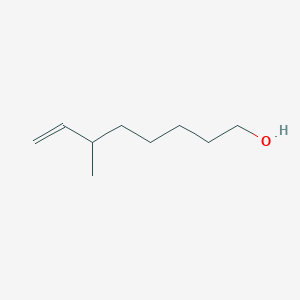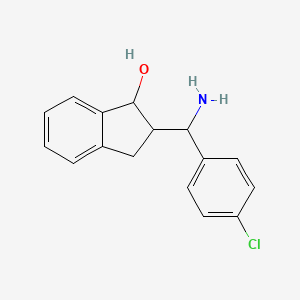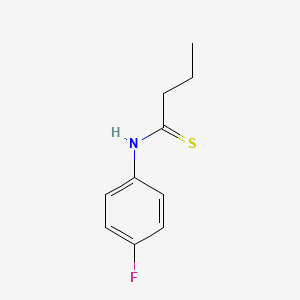
(Benzoyloxy)(tricyclohexyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzoyloxy)(tricyclohexyl)stannane is an organotin compound characterized by the presence of a benzoyloxy group attached to a tricyclohexylstannane core Organotin compounds are known for their versatility in organic synthesis and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (benzoyloxy)(tricyclohexyl)stannane typically involves the reaction of tricyclohexylstannane with benzoyl peroxide. The reaction proceeds through a homolytic cleavage mechanism, where the benzoyl peroxide decomposes to form benzoyloxy radicals that subsequently react with tricyclohexylstannane . The reaction conditions often require a controlled temperature and the presence of a radical initiator to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation or C-Sn coupling reactions. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: (Benzoyloxy)(tricyclohexyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state stannanes.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various organotin derivatives, which can be further utilized in organic synthesis and industrial applications .
Wissenschaftliche Forschungsanwendungen
(Benzoyloxy)(tricyclohexyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and stannylation processes.
Medicine: Research is ongoing to explore its potential in drug development and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of (benzoyloxy)(tricyclohexyl)stannane involves the formation of reactive intermediates, such as benzoyloxy radicals, which can interact with various molecular targets. These interactions often lead to the cleavage of stannyl-carbon bonds and the formation of new chemical bonds . The pathways involved in these reactions are typically radical-mediated, making the compound highly reactive under specific conditions.
Vergleich Mit ähnlichen Verbindungen
- Trimethyl(benzoyloxy)stannane
- Tetramethylstannane
- Tricyclohexyltin chloride
Comparison: (Benzoyloxy)(tricyclohexyl)stannane is unique due to its tricyclohexyl groups, which provide steric hindrance and influence its reactivity compared to other stannanes like trimethyl(benzoyloxy)stannane and tetramethylstannane . Tricyclohexyltin chloride, on the other hand, lacks the benzoyloxy group, making it less versatile in certain synthetic applications .
Eigenschaften
CAS-Nummer |
32261-37-3 |
|---|---|
Molekularformel |
C25H38O2Sn |
Molekulargewicht |
489.3 g/mol |
IUPAC-Name |
tricyclohexylstannyl benzoate |
InChI |
InChI=1S/C7H6O2.3C6H11.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5H,(H,8,9);3*1H,2-6H2;/q;;;;+1/p-1 |
InChI-Schlüssel |
YLTNMVLVPUHWLQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14679842.png)
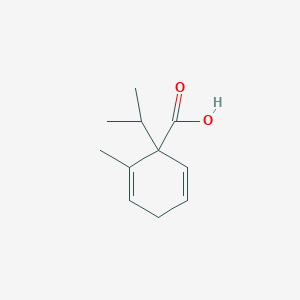
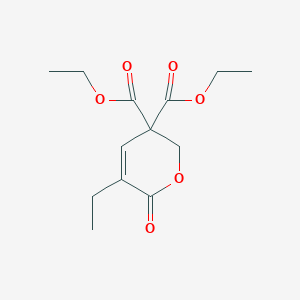

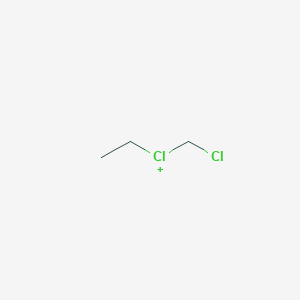
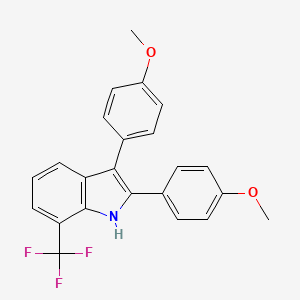

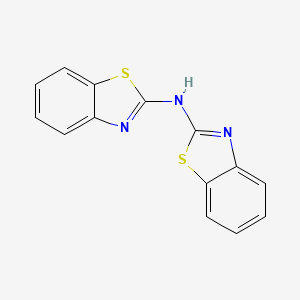
![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
